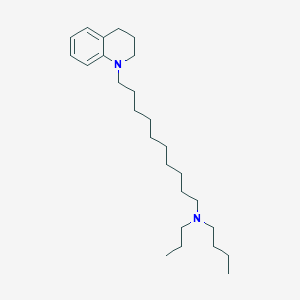
n-Butyl-10-(3,4-dihydroquinolin-1(2h)-yl)-n-propyldecan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-BUTYL-10-(3,4-DIHYDRO-2H-QUINOLIN-1-YL)-N-PROPYL-DECAN-1-AMINE is a complex organic compound that features a quinoline derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-BUTYL-10-(3,4-DIHYDRO-2H-QUINOLIN-1-YL)-N-PROPYL-DECAN-1-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the butyl and propyl groups through alkylation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-BUTYL-10-(3,4-DIHYDRO-2H-QUINOLIN-1-YL)-N-PROPYL-DECAN-1-AMINE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Various substituents can be introduced into the quinoline ring or the alkyl chains through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
N-BUTYL-10-(3,4-DIHYDRO-2H-QUINOLIN-1-YL)-N-PROPYL-DECAN-1-AMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-BUTYL-10-(3,4-DIHYDRO-2H-QUINOLIN-1-YL)-N-PROPYL-DECAN-1-AMINE involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-BUTYL-10-(3,4-DIHYDRO-2H-QUINOLIN-1-YL)-N-ETHYLDECAN-1-AMINE
- N-BUTYL-10-(3,4-DIHYDRO-2H-QUINOLIN-1-YL)-N-METHYLDECAN-1-AMINE
Uniqueness
N-BUTYL-10-(3,4-DIHYDRO-2H-QUINOLIN-1-YL)-N-PROPYL-DECAN-1-AMINE is unique due to its specific alkyl chain length and the presence of both butyl and propyl groups. This structural uniqueness can lead to different physical and chemical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
5429-92-5 |
|---|---|
Molekularformel |
C26H46N2 |
Molekulargewicht |
386.7 g/mol |
IUPAC-Name |
N-butyl-10-(3,4-dihydro-2H-quinolin-1-yl)-N-propyldecan-1-amine |
InChI |
InChI=1S/C26H46N2/c1-3-5-21-27(20-4-2)22-14-10-8-6-7-9-11-15-23-28-24-16-18-25-17-12-13-19-26(25)28/h12-13,17,19H,3-11,14-16,18,20-24H2,1-2H3 |
InChI-Schlüssel |
QGOCAPRQPHRULO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCC)CCCCCCCCCCN1CCCC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




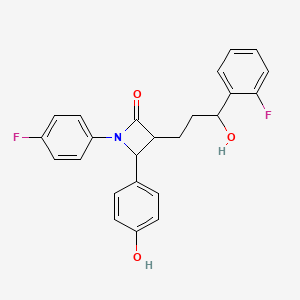
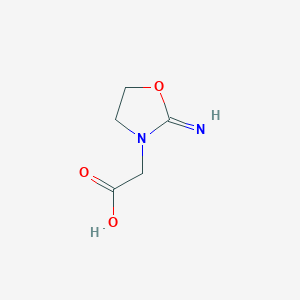
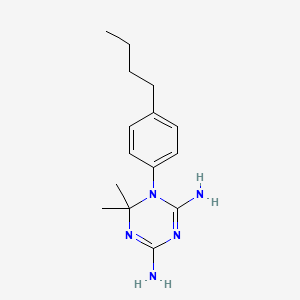
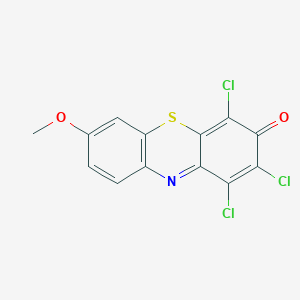
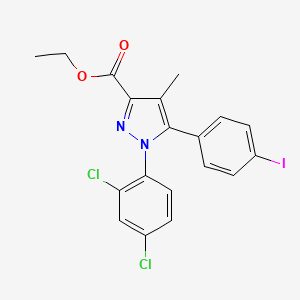
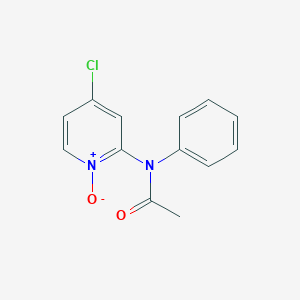
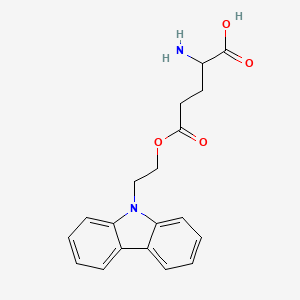
![4-[[4-(Aminomethyl)phenyl]methyl]-1,3-oxazolidin-2-one](/img/structure/B14011230.png)
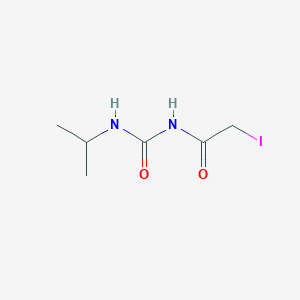
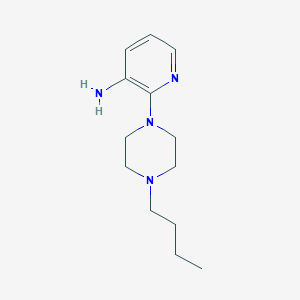

![Ethyl 4-[formyl(3-oxopropyl)amino]benzoate](/img/structure/B14011253.png)
